molecular formula C5H11NO2S B2633751 trans-3-Methylsulfonylcyclobutylamine CAS No. 1363381-54-7

trans-3-Methylsulfonylcyclobutylamine

Cat. No.: B2633751
CAS No.: 1363381-54-7
M. Wt: 149.21
InChI Key: NSBUFVLBFVLDPH-URHBZAFASA-N
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Description

Overview of Cyclobutane (B1203170) Derivatives in Medicinal Chemistry and Chemical Biology

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now increasingly utilized in medicinal chemistry to enhance the properties of drug candidates. nih.govru.nl Unlike more flexible linear chains, the rigid and puckered three-dimensional structure of the cyclobutane scaffold offers a way to lock molecules into specific conformations. nih.gov This conformational restriction can lead to improved binding affinity and selectivity for biological targets.

Furthermore, the incorporation of a cyclobutane moiety can confer several advantageous physicochemical properties. researchgate.net It can serve as a bioisostere for other common groups like gem-dimethyl, isopropyl, or even phenyl groups, helping to improve metabolic stability, reduce lipophilicity, and enhance solubility. researchgate.net Medicinal chemists employ cyclobutane scaffolds to prevent cis/trans-isomerization that might occur with alkene linkers, increase metabolic robustness, and strategically orient key pharmacophoric groups in three-dimensional space. nih.govru.nl

Significance of Sulfonyl-Substituted Amines in Contemporary Research

Sulfone derivatives are found in a wide array of therapeutic agents, including anti-inflammatory, antibacterial, and antitumor compounds. namiki-s.co.jpiomcworld.com The combination of a sulfonyl group with an amine, as seen in sulfonamides and other related structures, creates versatile pharmacophores that are central to the activity of many marketed drugs. iomcworld.com

Contextualizing trans-3-Methylsulfonylcyclobutylamine within Advanced Chemical Synthesis and Biological Inquiry

This compound hydrochloride is a commercially available compound that serves as an advanced intermediate or building block in chemical synthesis. sigmaaldrich.com While specific, direct biological activities of the compound itself are not extensively documented in public literature, its value lies in its unique combination of structural features. It provides researchers with a ready-made scaffold containing three key elements:

A cyclobutane ring : Offers the sp³-rich, rigid core desirable for creating molecules with defined three-dimensional shapes. nih.gov

A methylsulfonyl group : Imparts polarity and can act as a hydrogen bond acceptor, contributing to favorable pharmacokinetic properties in larger molecules. namiki-s.co.jp

A primary amine : Serves as a crucial synthetic handle for further chemical modifications, allowing the attachment of this scaffold to other molecular fragments through reactions like amidation or reductive amination. ontosight.ai

The trans stereochemistry ensures a specific spatial relationship between the amine and methylsulfonyl groups across the ring. Synthetic intermediates like this are sought after for the construction of compound libraries for drug discovery screening, where novel, rigid, and three-dimensional structures are highly prized. It represents a piece of a larger molecular puzzle, designed to be incorporated into more elaborate structures intended for biological investigation. nih.gov

Stereochemical Considerations in Cyclobutane Scaffold Chemistry

The stereochemistry of substituted cyclobutanes is a critical aspect of their chemistry and function. Unlike planar depictions often suggest, the cyclobutane ring is not flat; it adopts a puckered or folded conformation to relieve torsional strain. nih.gov This puckering results in substituents occupying distinct pseudo-axial and pseudo-equatorial positions.

For a 1,3-disubstituted cyclobutane like this compound, the cis and trans isomers represent fundamentally different three-dimensional structures.

In the cis isomer , both substituents would lie on the same face of the ring.

In the trans isomer , the substituents are on opposite faces of the ring, leading to a more linear and extended arrangement of the functional groups.

This defined spatial arrangement is crucial in medicinal chemistry, as the precise positioning of functional groups determines how a molecule interacts with its biological target. The ability to synthesize and isolate specific stereoisomers, such as the trans form, is a hallmark of advanced organic synthesis, as it allows for the creation of molecules with unambiguous structures for structure-activity relationship (SAR) studies. acs.orgmdpi.com Controlling the stereochemical outcome in reactions that form cyclobutane rings is a significant challenge and an active area of research. mdpi.comresearchgate.netnih.gov

Data Tables

Table 1: Chemical Properties of this compound Hydrochloride

Property Value
CAS Number 1408075-97-7
Molecular Formula C₅H₁₂ClNO₂S
Appearance Data not widely available

| Storage Temperature | 2-8°C, under inert gas |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
This compound hydrochloride

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfonylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9(7,8)5-2-4(6)3-5/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBUFVLBFVLDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280169
Record name trans-3-(Methylsulfonyl)cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-54-7
Record name trans-3-(Methylsulfonyl)cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of Trans 3 Methylsulfonylcyclobutylamine

Enantioselective and Diastereoselective Synthetic Routes to trans-3-Methylsulfonylcyclobutylamine

The synthesis of this compound with high isomeric purity presents a significant challenge due to the presence of two stereocenters. The development of synthetic routes that control both the relative (diastereo-) and absolute (enantio-) stereochemistry is crucial for its application in medicinal chemistry, where the biological activity of stereoisomers can differ significantly.

Asymmetric Synthesis Strategies

Asymmetric synthesis provides the most direct approach to enantiomerically pure compounds. While specific asymmetric syntheses of this compound are not extensively documented in publicly available literature, several established strategies for the asymmetric synthesis of substituted cyclobutanes can be adapted.

One potential approach involves the [2+2] cycloaddition of a ketene (B1206846) or a ketene equivalent with an appropriately substituted alkene. The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can induce facial selectivity in the cycloaddition, leading to an enantioenriched cyclobutanone (B123998) precursor. Subsequent stereoselective reduction of the ketone and introduction of the sulfonyl and amino functionalities would yield the target molecule. For instance, the diastereoselective reduction of a 3-substituted cyclobutanone often favors the formation of the cis-alcohol, which can be leveraged to control the final stereochemistry.

Another viable strategy is the diastereoselective functionalization of a prochiral cyclobutene (B1205218) . For example, an asymmetric dihydroxylation or epoxidation of a cyclobutene bearing a methylsulfonyl group could introduce the desired stereocenters. Subsequent ring-opening of the epoxide or further manipulation of the diol would then lead to the desired trans-1,3-disubstituted pattern.

Finally, catalytic asymmetric C-H functionalization of a pre-existing cyclobutane (B1203170) ring is an emerging and powerful tool that could be applied. This would involve the use of a chiral catalyst to direct the introduction of a functional group at a specific C-H bond with high enantioselectivity.

StrategyKey TransformationPotential for Stereocontrol
Asymmetric [2+2] CycloadditionKetene + AlkeneUse of chiral catalysts to control facial selectivity.
Diastereoselective FunctionalizationAsymmetric dihydroxylation/epoxidation of a cyclobuteneSubstrate control and chiral reagents to direct stereochemistry.
Asymmetric C-H FunctionalizationDirected C-H activationChiral ligands on a metal catalyst to induce enantioselectivity.

Chiral Pool Approaches

The chiral pool strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids, terpenes, or carbohydrates, to synthesize the target molecule. While a direct chiral pool precursor for this compound is not obvious, intricate multi-step sequences can be envisioned. For example, a chiral building block could be elaborated to form a suitable acyclic precursor that can then undergo a stereocontrolled cyclization to form the cyclobutane ring. This approach often requires more synthetic steps but can provide reliable access to a single enantiomer.

Diastereomeric Resolution Techniques for Isomeric Purity

When a racemic or diastereomeric mixture of this compound is synthesized, resolution techniques can be employed to separate the desired stereoisomer. The most common method for resolving amines is through the formation of diastereomeric salts with a chiral acid. chimia.chnih.govlibretexts.orgwikipedia.org

The racemic amine mixture is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid, to form a pair of diastereomeric salts. libretexts.org These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated in pure form, the chiral auxiliary can be removed by treatment with a base to afford the enantiomerically pure amine.

The efficiency of this process depends on several factors, including the choice of resolving agent and solvent system, which often require empirical optimization.

Resolving Agent TypeExamplePrinciple of Separation
Chiral Carboxylic Acid(+)-Tartaric AcidFormation of diastereomeric salts with differing solubilities. libretexts.org
Chiral Sulfonic Acid(+)-Camphorsulfonic AcidFormation of diastereomeric salts with differing solubilities. libretexts.org

Precursor Synthesis and Derivatization Strategies Utilizing this compound

The primary amine functionality of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, enabling the exploration of structure-activity relationships in drug discovery programs.

Formation of Amide, Sulfonamide, and Carbamate Linkages

Amide Bond Formation: The reaction of this compound with carboxylic acids or their activated derivatives is a fundamental transformation. Standard amide coupling conditions can be employed, although the sterically hindered nature of the cyclobutane ring may necessitate the use of more potent coupling reagents. nih.govhepatochem.comgrowingscience.com

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve yields. nih.govgrowingscience.com For particularly challenging couplings, phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or uronium-based reagents such as HATU can be effective. growingscience.com

Sulfonamide Synthesis: The primary amine of this compound can readily react with sulfonyl chlorides in the presence of a base, such as triethylamine (B128534) or pyridine, to furnish the corresponding sulfonamides. This reaction is generally high-yielding and tolerant of a wide range of functional groups on the sulfonyl chloride.

Carbamate Formation: Carbamates are often used as protecting groups for amines or as key structural motifs in bioactive molecules. nih.govacs.orgorganic-chemistry.orgorganic-chemistry.org this compound can be converted to a variety of carbamates by reaction with chloroformates (e.g., benzyl (B1604629) chloroformate, ethyl chloroformate) in the presence of a base, or with activated carbonates such as di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govacs.org

LinkageReagentsTypical Conditions
AmideCarboxylic acid, EDC/HOBt or HATU/DIPEAAnhydrous polar aprotic solvent (e.g., DMF, DCM), room temperature. nih.govgrowingscience.com
SulfonamideSulfonyl chloride, TriethylamineAnhydrous solvent (e.g., DCM), 0 °C to room temperature.
CarbamateChloroformate or Boc₂O, Base (e.g., Triethylamine)Anhydrous solvent (e.g., DCM), 0 °C to room temperature. nih.govacs.org

Incorporation into Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amine and a potentially modifiable sulfonyl group, makes it a valuable building block for the synthesis of novel heterocyclic compounds. unica.itnih.govresearchgate.net

One common strategy involves the reaction of the primary amine with a molecule containing two electrophilic sites, leading to the formation of a heterocyclic ring. For example, reaction with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of pyrimidine (B1678525) derivatives. mdpi.com The synthesis of pyrimidine-containing cyclobutane derivatives has been reported as a scaffold for integrin antagonists. researchgate.net

Furthermore, the amine can participate in multicomponent reactions, which allow for the rapid construction of complex heterocyclic scaffolds in a single step. For instance, in a Ugi or Passerini reaction, the amine can be combined with an aldehyde or ketone, an isocyanide, and a carboxylic acid to generate a diverse array of functionalized acyclic intermediates that can subsequently be cyclized to form heterocycles.

The synthesis of cyclobutane-fused heterocyclic systems is another area of interest, where the cyclobutane ring is an integral part of a bicyclic or polycyclic framework. unica.itnih.govresearchgate.netrsc.orgnih.gov While direct examples utilizing this compound are not prevalent, the general strategies often involve intramolecular cyclizations of appropriately functionalized cyclobutane precursors.

Heterocyclic SystemGeneral Approach
PyrimidinesReaction with 1,3-dielectrophiles. mdpi.com
Fused HeterocyclesIntramolecular cyclization of functionalized cyclobutane precursors. unica.itnih.govresearchgate.netrsc.org
Diverse HeterocyclesMulticomponent reactions followed by cyclization.

Click Chemistry and Bioconjugation Applications

No research detailing the derivatization of this compound for use in click chemistry reactions (e.g., introduction of azide (B81097) or alkyne functionalities) or its subsequent application in bioconjugation has been identified.

Functional Group Interconversions and Cyclobutane Ring Modifications

Specific examples and methodologies for the interconversion of the amine or sulfonyl functional groups of this compound are not described in the available literature. Similarly, research on modifications of the cyclobutane ring of this particular molecule, such as ring-opening or expansion reactions, is not documented.

Optimization of Reaction Conditions for Scalable Synthesis

While general principles of scalable synthesis are widely understood, specific studies focusing on the optimization of reaction conditions for the large-scale production of this compound or its derivatives, including detailed data on process parameters, yield improvements, and impurity profiles, are not publicly available.

Advanced Molecular Characterization and Computational Studies of Trans 3 Methylsulfonylcyclobutylamine and Its Derivatives

Conformational Analysis and Stereochemical Assignment Techniques

The stereochemistry of substituted cyclobutanes like trans-3-Methylsulfonylcyclobutylamine is a critical determinant of their chemical and biological properties. The puckered nature of the cyclobutane (B1203170) ring gives rise to distinct conformational isomers, the preferences for which are dictated by the nature and orientation of its substituents.

Advanced Spectroscopic Methods for Stereoisomer Differentiation

The differentiation and assignment of stereoisomers of cyclobutylamine (B51885) derivatives are routinely achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

NMR Spectroscopy is a powerful tool for elucidating the solution-phase conformation of molecules. For this compound, key insights can be gained from the analysis of proton-proton (¹H-¹H) coupling constants. The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons of the cyclobutane ring is dependent on the dihedral angle between them, as described by the Karplus equation. In the case of 1,3-disubstituted cyclobutanes, the trans isomer typically exhibits distinct coupling constants for the interactions between the methine protons and the adjacent methylene (B1212753) protons, which can be used to infer the ring puckering and the axial or equatorial preference of the substituents. For instance, a larger coupling constant is generally observed for diaxial proton interactions compared to axial-equatorial or diequatorial interactions.

Nuclear Overhauser Effect (NOE) spectroscopy provides through-space correlations between protons that are in close proximity, offering definitive evidence for stereochemical assignments. For this compound, NOE correlations would be expected between the axial proton at C1 and the axial proton at C3, helping to confirm the trans configuration.

X-ray Crystallography offers an unambiguous determination of the solid-state structure, providing precise bond lengths, bond angles, and torsional angles. For derivatives of this compound, crystallographic data would definitively establish the trans relationship of the amine and methylsulfonyl groups and reveal the puckering of the cyclobutane ring in the crystalline state.

A hypothetical table of representative NMR data for a trans-1,3-disubstituted cyclobutane is presented below, illustrating the expected differences in chemical shifts and coupling constants that aid in stereochemical assignment.

ProtonChemical Shift (ppm)Coupling Constants (Hz)
H1 (axial)3.5³JH1a,H2a = 9.0, ³JH1a,H2e = 6.5
H3 (axial)3.2³JH3a,H2a = 9.0, ³JH3a,H2e = 6.5
H2, H4 (axial)2.1
H2, H4 (equatorial)2.5

This is an interactive data table. You can sort and filter the data.

Computational Conformational Sampling and Energy Minimization

Computational methods are indispensable for exploring the potential energy surface of flexible molecules like this compound. researchgate.net These techniques allow for the identification of stable conformers and the determination of their relative energies.

Conformational Sampling methods, such as molecular mechanics-based systematic or stochastic searches, are employed to generate a wide range of possible conformations. nih.gov For cyclobutane derivatives, the key variable is the ring puckering angle. These methods systematically vary this angle and the orientations of the substituents to explore the conformational space.

Energy Minimization is then performed on the generated conformers to identify the local energy minima. This process utilizes force fields (e.g., MMFF94, OPLS) to calculate the potential energy of a given conformation and iteratively adjusts the atomic coordinates to find the lowest energy structure. For 1,3-disubstituted cyclobutanes, it is generally observed that the cis isomer is more stable than the trans isomer to avoid unfavorable 1,3-diaxial interactions. However, in the case of 1,3-diphenylsulfonylcyclobutane, an exception has been noted where the trans isomer is more stable, an effect attributed to enthalpic factors. researchgate.net A similar phenomenon could be at play with this compound.

The relative energies of the possible puckered conformations (axial-axial, equatorial-equatorial) of this compound can be calculated to predict the most stable conformer.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules. mdpi.com By solving the Kohn-Sham equations, DFT methods can accurately predict molecular geometries, energies, and the distribution of electrons within molecular orbitals. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to optimize the geometry of the lowest energy conformer and to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. In this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, consistent with its basic character.

The LUMO , conversely, is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. The LUMO is anticipated to have significant contributions from the sulfur and oxygen atoms of the methylsulfonyl group, highlighting its electron-withdrawing nature. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

A representative table of calculated orbital energies for a related sulfonamide derivative is shown below.

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-0.5
HOMO-LUMO Gap5.7

This is an interactive data table. You can sort and filter the data.

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic Potential (ESP) Maps provide a visual representation of the charge distribution on the molecular surface. These maps are generated by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would be expected to show a region of high negative potential around the oxygen atoms of the sulfonyl group and the lone pair of the nitrogen atom. A region of positive potential would likely be associated with the hydrogen atoms of the amine group. This charge distribution is crucial for understanding non-covalent interactions, such as hydrogen bonding.

Mulliken Population Analysis or more advanced methods like Natural Bond Orbital (NBO) analysis can be used to quantify the partial atomic charges on each atom in the molecule. This provides a numerical basis for the qualitative picture given by the ESP map and can be used to understand the inductive effects of the substituents.

Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics and intermolecular interactions of molecules in a simulated environment (e.g., in a solvent like water).

For this compound, MD simulations can be used to:

Explore Conformational Flexibility: Observe the dynamic puckering of the cyclobutane ring and the rotation of the methylsulfonyl and amine groups over time. This provides a more realistic picture of the molecule's behavior than static energy minimization.

Analyze Solvent Interactions: Study how the molecule interacts with surrounding solvent molecules. This is particularly important for understanding its solubility and how the solvent might influence its conformational preferences. The simulations can reveal the formation and lifetime of hydrogen bonds between the amine and sulfonyl groups and water molecules.

Investigate Intermolecular Aggregation: At higher concentrations, MD simulations can be used to model the self-assembly or aggregation of this compound molecules, driven by intermolecular forces such as hydrogen bonding and dipole-dipole interactions.

The results of these simulations can be analyzed to calculate various properties, such as radial distribution functions to characterize solvation shells and time correlation functions to understand dynamic processes.

Theoretical Spectroscopic Prediction and Validation

In the absence of extensive experimental spectroscopic data for this compound in the public domain, computational methods serve as a powerful tool for predicting its spectral characteristics. This section details the theoretical prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, validated against established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated using Density Functional Theory (DFT), a common computational approach for predicting NMR spectra with a good degree of accuracy when compared to experimental results. researchgate.netchemrxiv.orgacs.orgacs.org

¹H NMR Spectrum Prediction:

The predicted ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclobutane ring and the methyl group of the methylsulfonyl moiety.

Cyclobutane Ring Protons: The protons on the cyclobutane ring are anticipated to appear as complex multiplets in the region of 1.5-4.0 ppm. The proton attached to the carbon bearing the amino group (C1-H) and the proton attached to the carbon with the methylsulfonyl group (C3-H) are expected to be the most deshielded due to the electron-withdrawing nature of the nitrogen and sulfonyl groups, respectively. Their signals would likely be found in the downfield portion of this range. The remaining methylene protons on the ring (C2-H₂ and C4-H₂) would appear as overlapping multiplets. For unsubstituted cyclobutylamine, the methine proton (CH-NH₂) appears around 3.5 ppm, and the ring protons are in the 1.5-2.4 ppm range. chemicalbook.com The presence of the strongly electron-withdrawing methylsulfonyl group in the trans position is predicted to shift the C3-H proton further downfield.

Methyl Protons: The three protons of the methyl group attached to the sulfonyl group are predicted to appear as a sharp singlet, as they are not coupled to any other protons. This signal is expected in the range of 2.8-3.2 ppm, a characteristic region for methyl groups attached to a sulfonyl group.

Amine Protons: The two protons of the primary amine group (-NH₂) are expected to present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. Typically, these protons appear in the 1.0-3.5 ppm range.

¹³C NMR Spectrum Prediction:

The predicted ¹³C NMR spectrum would show four distinct signals corresponding to the different carbon environments in the molecule.

C1 (Carbon attached to -NH₂): This carbon is expected to have a chemical shift in the range of 45-55 ppm. In N-acetylcyclobutylamine, the corresponding carbon appears at approximately 48 ppm. spectrabase.com

C2 and C4 (Methylene carbons): These two carbons are chemically equivalent in the trans isomer and are expected to have a signal in the range of 20-30 ppm.

C3 (Carbon attached to -SO₂CH₃): This carbon is significantly deshielded by the sulfonyl group and is predicted to have a chemical shift in the downfield region, likely between 55-65 ppm.

Methyl Carbon (-SO₂CH₃): The carbon of the methyl group is expected to appear in the range of 40-45 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-H3.3 - 3.8 (multiplet)-
C2-H₂, C4-H₂1.8 - 2.5 (multiplets)-
C3-H3.5 - 4.0 (multiplet)-
-NH₂1.0 - 3.5 (broad singlet)-
-SO₂CH₃2.8 - 3.2 (singlet)-
C1-45 - 55
C2, C4-20 - 30
C3-55 - 65
-SO₂CH₃-40 - 45

Infrared (IR) Spectroscopy

The theoretical IR spectrum of this compound can be predicted by calculating its vibrational frequencies using computational methods. The predicted spectrum is expected to show characteristic absorption bands for its functional groups. nih.govresearchgate.netacs.org

N-H Stretching: The primary amine group is expected to show two medium-intensity bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the cyclobutane ring and the methyl group are predicted to appear in the 2850-3000 cm⁻¹ region. libretexts.org

S=O Stretching: The sulfonyl group is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations. These are predicted to be in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). For dimethyl sulfone, these bands are observed around 1322 cm⁻¹ and 1120 cm⁻¹. researchgate.netnist.gov

N-H Bending: The scissoring vibration of the primary amine group is expected to cause a medium to strong absorption band in the range of 1590-1650 cm⁻¹.

C-N Stretching: A weak to medium absorption band corresponding to the C-N stretching vibration is predicted to be in the 1000-1250 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Frequencies

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300 - 3500
Primary Amine (-NH₂)N-H Bend1590 - 1650
Alkyl (C-H)C-H Stretch2850 - 3000
Sulfonyl (-SO₂-)S=O Asymmetric Stretch1300 - 1350
Sulfonyl (-SO₂-)S=O Symmetric Stretch1120 - 1160
Amine (C-N)C-N Stretch1000 - 1250

Mass Spectrometry (MS)

The prediction of the mass spectrum of this compound involves anticipating its fragmentation pattern upon ionization. For cyclic amines, the molecular ion peak is typically observed. ntu.edu.sgjove.comwhitman.edu

Molecular Ion Peak (M⁺): The molecular weight of this compound is 149.22 g/mol . A molecular ion peak is expected at m/z = 149.

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. nih.govacs.org For cyclobutylamine, this would lead to the loss of a hydrogen atom, resulting in a fragment at m/z = 148. Another alpha-cleavage could involve the loss of a C₃H₅ radical from the ring, leading to a fragment at m/z = 108.

Loss of the Methylsulfonyl Group: Cleavage of the C-S bond could lead to the loss of the methylsulfonyl radical (•SO₂CH₃, mass = 79), resulting in a fragment ion at m/z = 70, corresponding to the cyclobutylamine cation.

Loss of the Methyl Group: Loss of a methyl radical (•CH₃, mass = 15) from the molecular ion would produce a fragment at m/z = 134.

Ring Opening and Fragmentation: The cyclobutane ring can undergo fragmentation to produce smaller ions. A characteristic fragmentation of cyclobutane derivatives is the cleavage into two ethylene (B1197577) molecules.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Predicted Fragment Origin
149[M]⁺Molecular Ion
148[M-H]⁺Loss of a hydrogen atom
134[M-CH₃]⁺Loss of a methyl radical
108[M-C₃H₅]⁺Alpha-cleavage of the ring
70[C₄H₈N]⁺Loss of the methylsulfonyl radical

Preclinical Biological Evaluation and Mechanistic Investigations of Trans 3 Methylsulfonylcyclobutylamine in Vitro Studies

Target Identification and Validation Strategies

There are no publicly available studies that have sought to identify or validate the specific biological targets of trans-3-Methylsulfonylcyclobutylamine. Research efforts have been directed towards the final compounds derived from it.

No data from Cellular Thermal Shift Assays (CETSA) or other proteomic profiling techniques have been reported in the scientific literature to identify the direct protein binding partners of this compound.

Genetic interaction studies to deconvolute the biological pathways that might be affected by this compound have not been described in any published research.

Enzyme Inhibition Kinetics and Mechanistic Elucidation (In Vitro)

Detailed enzymatic assays to characterize the inhibitory activity of this compound are not available in the public domain. Consequently, its inhibition kinetics and mechanism of action remain unelucidated.

There are no published in vitro studies to determine whether this compound acts as a reversible or irreversible inhibitor of any specific enzyme.

No research has been published that investigates the binding of this compound as a potential substrate analogue to any enzyme.

Investigations into the potential allosteric modulation of any protein or enzyme by this compound have not been reported in the scientific literature. While derivatives containing this moiety have been explored as allosteric MALT1 inhibitors, such properties have not been attributed to the parent compound. researchgate.net

Receptor Binding Affinity and Selectivity Profiling (In Vitro)

The initial phase of in vitro evaluation for a novel compound like this compound involves determining its binding affinity and selectivity for its intended biological target(s) against a panel of other receptors, enzymes, and ion channels.

Radioligand Binding Assays for Receptor Subtype Selectivity

Radioligand binding assays are a fundamental technique used to characterize the interaction between a ligand and a receptor. sygnaturediscovery.comnih.gov These assays are considered a gold standard for measuring the affinity of a compound to a target receptor due to their sensitivity and robustness. giffordbioscience.com The process involves using a radiolabeled compound (radioligand) that is known to bind to the target receptor.

In a typical assay to determine selectivity, membranes from cells expressing specific receptor subtypes are incubated with a fixed concentration of a suitable radioligand. giffordbioscience.com Increasing concentrations of the unlabeled test compound, in this case, this compound, are then added to compete with the radioligand for binding to the receptor. The amount of radioligand displaced is measured, and from this, the affinity of the test compound for each receptor subtype can be determined. This allows for the creation of a selectivity profile, highlighting the compound's preference for one receptor subtype over others.

Competition Binding Experiments

Competition binding assays are a crucial tool for determining the affinity (often expressed as the inhibitory constant, Ki) of an unlabeled compound for a receptor. giffordbioscience.com The experiment is designed to measure the concentration of the unlabeled ligand required to inhibit the binding of a known radioligand by 50% (the IC50 value).

The assay is typically performed by incubating a constant concentration of the target receptor and a fixed concentration of a specific radioligand with varying concentrations of the unlabeled test compound. giffordbioscience.com After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is quantified. giffordbioscience.com The IC50 value is then determined by nonlinear regression analysis of the resulting competition curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity (Kd) of the radioligand. giffordbioscience.com

Hypothetical Data Table for Competition Binding Assay

Target Receptor Radioligand Used This compound IC50 (nM) This compound Ki (nM)
Receptor A [³H]-Ligand X 50 25
Receptor B [¹²⁵I]-Ligand Y >10,000 >5,000
Receptor C [³H]-Ligand Z 800 450

This table is for illustrative purposes only. No public data is available for this compound.

Agonist and Antagonist Functional Characterization (in vitro, non-clinical)

Following the determination of binding affinity, it is essential to characterize the functional activity of the compound. Functional assays determine whether the compound activates the receptor (agonist), blocks the action of an agonist (antagonist), or has the opposite effect of an agonist (inverse agonist).

Common in vitro functional assays include:

GTPγS Binding Assays: For G-protein coupled receptors (GPCRs), agonist binding promotes the exchange of GDP for GTP on the G-protein α-subunit. Using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the measurement of receptor activation. An increase in [³⁵S]GTPγS binding in the presence of the test compound indicates agonist activity.

Second Messenger Assays: These assays measure changes in the concentration of intracellular signaling molecules, such as cyclic AMP (cAMP) or inositol (B14025) phosphates (IP), or changes in intracellular calcium levels following receptor activation. A compound that stimulates the production of these second messengers is identified as an agonist. Conversely, an antagonist would block the effect of a known agonist on second messenger production.

Hypothetical Data Table for Functional Characterization

Assay Type Target Receptor Effect of this compound EC50 / IC50 (nM)
cAMP Accumulation Receptor A Agonist 150
[³⁵S]GTPγS Binding Receptor A Agonist 120
Calcium Mobilization Receptor C No effect >10,000

This table is for illustrative purposes only. No public data is available for this compound.

Cell-Based Assays for Biological Activity (Non-clinical Phenotypes)

Cell-based assays provide a more physiologically relevant context to assess the biological activity of a compound by evaluating its effects on cellular functions. sigmaaldrich.com These assays can measure a wide range of cellular responses, including cell proliferation, cytotoxicity, and gene expression. marinbio.com

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are a powerful tool to investigate the downstream consequences of receptor activation and the modulation of specific signaling pathways. nih.gov In these assays, cells are engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway.

When the pathway is activated by a compound like this compound, the reporter gene is transcribed and translated into a protein whose activity can be easily measured (e.g., by light emission for luciferase). This provides a quantitative measure of the compound's ability to modulate the signaling pathway of interest. These assays are highly adaptable and can be used to screen for both agonists and antagonists.

High-Throughput Screening (HTS) Platform Development

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of compounds against a specific biological target. nih.gov The development of a robust and reliable HTS platform is crucial for identifying promising lead compounds from large chemical libraries. thermofisher.com

For a compound like this compound, if it were identified as a potent and selective modulator of a particular target, it could serve as a reference or tool compound in the development of an HTS assay. The goal of HTS is to identify "hits"—compounds that produce a desired biological response in a primary screen. nih.gov These hits are then subjected to further characterization in secondary, more complex assays. The miniaturization of these assays is a key trend, allowing for the screening of more compounds with less reagent usage. nih.gov

Phenotypic Screening for Unbiased Target Discovery

Extensive searches of publicly available scientific literature and databases did not yield any specific studies related to the phenotypic screening of this compound for the purpose of unbiased target discovery. Consequently, there is no research data to report on the application of this compound in cell-based assays or model organisms aimed at identifying its molecular targets or mechanisms of action through observable phenotypic changes.

Detailed research findings and data tables, as requested, cannot be provided due to the absence of relevant preclinical investigations in the public domain.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Trans 3 Methylsulfonylcyclobutylamine Analogues

Systematic Structural Modifications and Their Impact on Biological Activity

The development of novel therapeutic agents often hinges on the meticulous exploration of a lead compound's chemical structure to optimize its biological activity, selectivity, and pharmacokinetic properties. In the context of trans-3-Methylsulfonylcyclobutylamine analogues, a systematic approach to structural modification allows for a comprehensive understanding of the structure-activity relationship (SAR) and structure-property relationship (SPR).

Variations in the Cyclobutane (B1203170) Ring Substitution Pattern

The cyclobutane ring, a key feature of this compound, provides a rigid scaffold that positions the pharmacophoric groups in a defined spatial orientation. Altering the substitution pattern on this ring can significantly influence the molecule's interaction with its biological target.

While specific SAR data for direct substitutions on the cyclobutane ring of this compound is not extensively available in the public domain, general principles of medicinal chemistry suggest that the introduction of various substituents could modulate activity. For instance, the addition of small alkyl groups could explore hydrophobic pockets within a binding site, potentially increasing potency. Conversely, the incorporation of polar groups like hydroxyl or amino moieties could form new hydrogen bonds, enhancing binding affinity.

In a broader context, research on MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors has utilized this compound as a building block. google.com Although these studies focus on the final complex molecules, the choice of the trans configuration on the cyclobutane ring is deliberate, suggesting that the spatial relationship between the amine and methylsulfonyl groups is crucial for orienting the rest of the molecule within the MALT1 active site.

Table 1: Hypothetical Impact of Cyclobutane Ring Substitutions

Substitution PositionSubstituent TypePotential Impact on Biological Activity
C1Small Alkyl (e.g., -CH₃)May enhance binding in hydrophobic pockets.
C1Polar (e.g., -OH, -NH₂)Could introduce new hydrogen bonding interactions.
C2/C4Bulky GroupsMay lead to steric hindrance and reduced activity.
C2/C4FluorineCan alter electronic properties and metabolic stability.

Modifications of the Sulfonyl Moiety

The methylsulfonyl group is a key polar feature of the molecule, likely involved in crucial hydrogen bonding or dipolar interactions with the target protein. Modifications to this moiety can therefore have a profound effect on biological activity.

Systematic variations could include altering the alkyl group attached to the sulfone. For example, replacing the methyl group with larger alkyl chains (ethyl, propyl) or cyclic systems could probe the size and nature of the binding pocket. Furthermore, bioisosteric replacement of the sulfone with other electron-withdrawing groups, such as a sulfonamide or a phosphonate, could help to understand the electronic and hydrogen-bonding requirements for optimal activity.

While direct SAR studies on the sulfonyl group of this compound are scarce, the consistent use of the methylsulfonyl group in the synthesis of MALT1 inhibitors underscores its importance for the desired biological effect. google.com

Table 2: Potential Modifications of the Sulfonyl Moiety and Their Rationale

ModificationRationale
R-SO₂- where R = Ethyl, PropylTo probe for additional hydrophobic interactions.
Bioisosteric replacement (e.g., -SO₂NH₂, -PO(OH)₂)To evaluate the importance of the sulfone's hydrogen bonding and electronic properties.
Replacement with less polar groups (e.g., -S(O)CH₃)To assess the impact of reduced polarity on activity.

Alterations of the Amine Functionality

The primary amine of this compound is a critical functional group, often serving as a key anchor point for interaction with the biological target, typically through salt bridges or hydrogen bonds. Modifications at this position are a common strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.

In the context of its use in MALT1 inhibitors, the amine of this compound is typically acylated to form a larger, more complex molecule. google.com This highlights its role as a key synthetic handle and a crucial point of interaction.

Systematic alterations could involve N-alkylation with small alkyl groups to probe for nearby hydrophobic pockets. N-acylation with various acyl groups can introduce additional interaction points and modulate the basicity of the nitrogen. Furthermore, the formation of ureas, carbamates, or sulfonamides can introduce different hydrogen bonding patterns and significantly alter the physicochemical properties of the resulting analogues.

Table 3: Common Modifications of the Amine Functionality

Modification TypeExamplePotential Effect
N-Alkylation-NHCH₃, -N(CH₃)₂May increase lipophilicity and probe hydrophobic pockets.
N-Acylation-NHC(O)CH₃Can introduce hydrogen bond acceptors and modulate basicity.
Urea/Carbamate Formation-NHC(O)NHR, -NHC(O)ORIntroduces additional hydrogen bond donors and acceptors.

Stereochemical Influence on Ligand-Target Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a paramount factor in determining its biological activity. Chiral molecules and their corresponding enantiomers or diastereomers can exhibit vastly different potencies, efficacies, and even pharmacological effects due to the chiral nature of their biological targets, such as enzymes and receptors.

Enantiomeric and Diastereomeric SAR Analysis

This compound is a chiral molecule, and its synthesis can result in a racemic mixture of enantiomers. The trans configuration itself represents a diastereomer relative to the corresponding cis isomer.

The patent literature describing the synthesis of MALT1 inhibitors specifically utilizes the trans isomer of 3-methylsulfonylcyclobutylamine hydrochloride, indicating a clear preference for this diastereomer. google.com This suggests that the spatial distance and orientation between the amine and methylsulfonyl groups afforded by the trans configuration are optimal for fitting into the MALT1 binding site. The corresponding cis isomer would present these functional groups in a different spatial arrangement, which would likely lead to a less favorable interaction and reduced biological activity.

While the specific activity of the individual enantiomers of this compound is not detailed in the available literature, it is highly probable that one enantiomer would be significantly more active than the other. This enantioselectivity is a common phenomenon in drug-receptor interactions.

Table 4: Stereoisomers of 3-Methylsulfonylcyclobutylamine and Expected Activity Differences

StereoisomerExpected Relative ActivityRationale
trans-(1R,3R)Potentially higherThe specific 3D arrangement is likely optimal for target binding.
trans-(1S,3S)Potentially lowerThe mirror image may not fit as well into the chiral binding site.
cis-(1R,3S)Likely significantly lowerDifferent spatial orientation of key functional groups.
cis-(1S,3R)Likely significantly lowerDifferent spatial orientation of key functional groups.

Chiral Recognition Mechanisms at the Binding Site

Chiral recognition is the process by which a chiral biological receptor or enzyme can differentiate between the enantiomers of a chiral ligand. This discrimination is based on the formation of diastereomeric complexes with different interaction energies. For a chiral molecule to be recognized, there must be at least three points of interaction between the ligand and the target.

In the case of this compound analogues, the binding site of the target protein would possess a specific three-dimensional topography with defined regions for hydrophobic, hydrogen bonding, and ionic interactions. One enantiomer will be able to establish a more complementary set of interactions with these regions, leading to a more stable complex and higher biological activity.

For instance, the amine group might form a crucial salt bridge, the methylsulfonyl group a key hydrogen bond, and a portion of the cyclobutane ring a vital hydrophobic interaction. The specific stereochemistry of the active enantiomer would perfectly align these three points of interaction with their corresponding counterparts in the binding site, akin to a key fitting into a lock. The other enantiomer, being a mirror image, would not be able to achieve this optimal three-point fit, resulting in weaker binding and lower activity. The consistent use of the trans isomer in synthetic routes for bioactive compounds further emphasizes the importance of a well-defined stereochemical presentation of the key pharmacophoric elements. google.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling of this compound Analogues

The exploration of this compound as a scaffold in medicinal chemistry, particularly in the context of developing inhibitors for targets such as Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), has necessitated a deep understanding of its structure-activity relationship (SAR) and structure-property relationship (SPR). Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) modeling are powerful computational tools that provide quantitative correlations between the chemical structures of a series of compounds and their biological activities. These models are instrumental in guiding the rational design of more potent and selective analogues.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling represents a crucial first step in ligand-based drug design, especially when the three-dimensional structure of the target protein is not available. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For analogues of this compound, a pharmacophore model would typically be generated based on a set of known active compounds.

The key pharmacophoric features derived from a molecule like this compound incorporated into a larger inhibitor would likely include:

A hydrogen bond acceptor (the sulfonyl group).

A hydrophobic feature (the cyclobutane ring).

A hydrogen bond donor (the amine group).

Specific spatial arrangements of these features dictated by the rigid trans configuration of the cyclobutane ring.

Once a statistically robust pharmacophore model is developed, it can be used as a 3D query to screen large virtual compound libraries to identify novel chemical entities with the desired biological activity. This virtual screening approach significantly reduces the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process. For instance, a pharmacophore model incorporating the key features of an active MALT1 inhibitor containing the this compound moiety could be employed to discover new MALT1 inhibitors with diverse core structures.

The table below illustrates a hypothetical pharmacophore model derived from a series of MALT1 inhibitors incorporating the this compound scaffold.

Pharmacophoric FeatureCorresponding Moiety in InhibitorImportance for Activity
Hydrogen Bond Acceptor (HBA)Methylsulfonyl groupEssential for interaction with specific residues in the binding pocket.
Hydrophobic Group (HY)Cyclobutane ringOccupies a hydrophobic pocket, contributing to binding affinity.
Hydrogen Bond Donor (HBD)Amine group (often acylated)Forms key hydrogen bonds with the protein backbone or side chains.
Aromatic Ring (AR)Phenyl or other aromatic groups attached to the coreEngages in π-π stacking or hydrophobic interactions.

CoMFA and CoMSIA Analyses for Receptor Mapping

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that are used to correlate the 3D structural features of a set of aligned molecules with their biological activities. These methods provide contour maps that visualize the regions in 3D space where modifications to the molecular structure are likely to lead to changes in activity.

For a series of MALT1 inhibitors containing the this compound fragment, CoMFA and CoMSIA studies would be performed by:

Building a dataset of analogues with a range of biological activities.

Conformational analysis and alignment of the molecules, often using the this compound core as the alignment template.

Calculation of steric and electrostatic fields (CoMFA) and additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (CoMSIA) around the aligned molecules.

Partial Least Squares (PLS) analysis to derive a correlation between the calculated fields and the biological activities.

The resulting contour maps can guide the optimization of lead compounds. For example, a CoMFA steric contour map might show a green polyhedron near the methylsulfonyl group, indicating that bulkier substituents in that region would enhance activity. Conversely, a yellow polyhedron would suggest that steric hindrance in that area is detrimental. Similarly, CoMSIA electrostatic contour maps might indicate regions where electropositive or electronegative groups are favored.

A hypothetical outcome of a CoMSIA analysis on a series of MALT1 inhibitors is presented in the table below:

Field TypeFavorable RegionUnfavorable RegionImplication for Design
StericGreen contours around the cyclobutane ringYellow contours near the amine substituentSuggests larger hydrophobic groups on the cyclobutane may be beneficial, while bulky groups on the amine are disfavored.
ElectrostaticBlue contours near the sulfonyl oxygensRed contours near the cyclobutane ringIndicates that electronegative groups are preferred near the sulfonyl moiety, while electropositive groups are disfavored near the hydrophobic ring.
HydrophobicYellow contours adjacent to the cyclobutaneWhite contours near the sulfonyl groupReinforces the importance of the hydrophobic nature of the cyclobutane ring and the polar nature of the sulfonyl group.
H-Bond DonorCyan contours near the amine protonPurple contoursHighlights the importance of a hydrogen bond donor at this position.
H-Bond AcceptorMagenta contours near the sulfonyl oxygensRed contoursShows that hydrogen bond acceptors are crucial in this region.

Computational Chemistry in SAR Elucidation

Computational chemistry plays a pivotal role in elucidating the Structure-Activity Relationships of drug candidates by providing detailed insights into the molecular interactions between a ligand and its target protein. For analogues of this compound, various computational techniques can be employed to understand their binding modes and predict their binding affinities.

Molecular Docking and Scoring Function Evaluation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For MALT1 inhibitors incorporating the this compound moiety, docking studies can reveal how this fragment and the entire molecule fit into the active or allosteric site of the MALT1 protein.

The docking process involves:

Preparation of the protein structure , often from an X-ray crystal structure, ensuring correct protonation states and handling of any missing atoms.

Generation of 3D conformers of the ligands.

Sampling of different orientations and conformations of the ligand within the binding site.

Scoring of the generated poses using a scoring function to estimate the binding affinity.

Docking studies of MALT1 inhibitors containing the this compound fragment would likely show the cyclobutane ring occupying a hydrophobic pocket, while the methylsulfonyl group forms hydrogen bonds or other polar interactions with specific amino acid residues. The trans stereochemistry of the cyclobutane ring would be crucial in positioning the substituents in the correct orientation for optimal binding.

Evaluation of different scoring functions is also important, as their performance can vary depending on the target protein and ligand series. Comparing the ranking of compounds by different scoring functions with their experimental activities can help in selecting the most reliable protocol for virtual screening and lead optimization.

The following table summarizes typical interactions that might be observed in a docking study of a MALT1 inhibitor with a this compound fragment.

Ligand MoietyInteracting Residue(s) in MALT1Type of Interaction
Cyclobutane RingValine, Leucine, IsoleucineHydrophobic Interaction
Methylsulfonyl GroupArginine, Serine, ThreonineHydrogen Bonding, Polar Interactions
Amine Group (as amide)Aspartic Acid, Glutamic AcidHydrogen Bonding

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

While docking provides a relatively fast method to predict binding modes and estimate binding affinities, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate predictions of binding free energies.

These methods calculate the binding free energy by combining the molecular mechanics energies of the components with continuum solvation models. The general process involves:

Running a molecular dynamics (MD) simulation of the protein-ligand complex to generate an ensemble of structures.

Calculating the molecular mechanics energy for the protein, ligand, and complex.

Calculating the solvation free energy, which has a polar component (calculated using PB or GB models) and a non-polar component (often estimated from the solvent-accessible surface area).

For analogues of this compound, MM/PBSA or MM/GBSA calculations can be used to rank a series of compounds in order of their binding affinity and to decompose the binding free energy into contributions from individual residues. This can highlight the key residues responsible for binding and provide a more quantitative understanding of the SAR. For example, these calculations could quantify the favorable contribution of the hydrophobic interactions of the cyclobutane ring and the electrostatic contribution of the methylsulfonyl group.

Ligand-Based and Structure-Based Drug Design Principles

The development of potent and selective inhibitors based on the this compound scaffold relies on the integration of both ligand-based and structure-based drug design principles.

Ligand-Based Drug Design: In the absence of a high-resolution structure of the target protein, the design of new analogues is guided by the SAR of known active compounds. The 3D-QSAR models, such as CoMFA and CoMSIA, and pharmacophore models discussed earlier are central to this approach. The rigid cyclobutane core of this compound provides a well-defined platform for systematically exploring the chemical space around it, making it an ideal scaffold for ligand-based design.

Structure-Based Drug Design: When the 3D structure of the target protein is available, as is the case for MALT1, structure-based drug design becomes a powerful strategy. Molecular docking and binding free energy calculations are key tools in this approach. The design process involves iteratively:

Docking a designed molecule into the binding site.

Analyzing the predicted binding mode and identifying opportunities for improved interactions.

Modifying the molecule to enhance these interactions (e.g., adding a group to form a new hydrogen bond or to better fill a hydrophobic pocket).

Synthesizing and testing the new compound.

For this compound analogues, structure-based design could involve modifying the substituents on the cyclobutane ring or the amine to optimize interactions with the MALT1 binding site. The rigid nature of the cyclobutane scaffold can lead to a lower entropic penalty upon binding compared to more flexible linkers, which is a favorable characteristic in drug design. The methylsulfonyl group, with its strong hydrogen bonding capacity, is a key functional group that can be positioned to interact with specific polar residues in the target's binding pocket. researchgate.net

Applications in Chemical Biology and Lead Optimization for Drug Discovery

Development of trans-3-Methylsulfonylcyclobutylamine as a Chemical Probe

Chemical probes are indispensable tools for elucidating the biological function of proteins and for validating their potential as therapeutic targets. The development of a chemical probe based on this compound would involve its functionalization to enable the detection or covalent modification of its protein targets.

Affinity labels are designed to bind specifically to a target protein and then form a covalent bond, allowing for the identification and characterization of the target. The primary amine of this compound serves as a convenient handle for the introduction of a reactive group to create an affinity label. For instance, the amine could be acylated with an electrophilic warhead, such as an acrylamide (B121943) or a fluorosulfonate.

The general synthetic strategy would involve the reaction of this compound with a suitable acyl chloride or sulfonyl chloride bearing a latent reactive group. The choice of the reactive group is critical and depends on the nature of the amino acid residues in the target's binding site.

Table 1: Examples of Electrophilic Warheads for Affinity Label Synthesis

WarheadTarget Residue(s)
AcrylamideCysteine
FluorosulfonateTyrosine, Serine, Threonine, Lysine, Histidine
ChloroacetamideCysteine, Histidine

This table presents common electrophilic warheads that could be appended to this compound to create affinity labels.

Once synthesized, an affinity label derived from this compound could be employed in target validation experiments. These experiments aim to confirm that the engagement of a specific protein by a small molecule is responsible for a particular cellular or physiological effect.

A typical workflow would involve treating cells or cell lysates with the affinity probe, followed by proteomic analysis to identify the covalently modified proteins. A common technique is affinity purification-mass spectrometry (AP-MS). A control experiment using a structurally similar but non-reactive analog would be crucial to distinguish specific targets from non-specific binders.

Table 2: Hypothetical Target Validation Experiment Workflow

StepDescription
1. Probe Incubation Cells or cell lysates are treated with the this compound-based affinity probe and a control compound.
2. Target Labeling The probe covalently binds to its protein target(s).
3. Lysis and Enrichment Cells are lysed, and the probe-protein complexes are enriched, often using a biotin (B1667282) tag incorporated into the probe.
4. Proteomics Enriched proteins are identified and quantified using mass spectrometry.
5. Data Analysis Comparison of the probe-treated and control samples reveals the specific protein targets.

This table outlines a general workflow for a target validation experiment using an affinity probe derived from this compound.

Role of this compound as a Building Block in Complex Molecule Synthesis

The rigid, three-dimensional nature of the cyclobutane (B1203170) scaffold is a desirable feature in modern drug design, as it can lead to improved selectivity and reduced off-target effects. This compound can serve as a versatile building block for the synthesis of more complex molecules, introducing this desirable 3D character.

Its primary amine allows for a wide range of chemical transformations, including amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles. The methylsulfonyl group, being a polar and metabolically stable moiety, can act as a hydrogen bond acceptor and improve the physicochemical properties of the final compound, such as solubility.

Lead Identification and Optimization Campaigns Incorporating the Cyclobutylamine (B51885) Scaffold

The process of discovering a new drug is often lengthy and complex, with lead identification and optimization being critical stages. The cyclobutylamine scaffold, exemplified by this compound, can play a significant role in these campaigns.

Following a high-throughput screening (HTS) campaign, initial "hits" are identified. The hit-to-lead stage involves optimizing these initial hits to improve their potency, selectivity, and drug-like properties. If a screening hit contains a less desirable functional group, medicinal chemists might replace it with a scaffold like this compound. This strategy, known as scaffold hopping, can introduce novelty and improve key properties.

The introduction of the this compound moiety can confer several advantages:

Improved 3D-character: Moving away from flat aromatic rings can enhance binding affinity and selectivity.

Enhanced Physicochemical Properties: The polar sulfone and amine groups can improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.

Novel Chemical Space: The use of an underrepresented scaffold can lead to new intellectual property.

Lead optimization is an iterative process guided by the Design-Make-Test-Analyze (DMTA) cycle. In each cycle, new compounds are designed based on the structure-activity relationship (SAR) data from the previous round, synthesized, tested in biological assays, and the results are analyzed to inform the next design cycle.

The this compound scaffold can be systematically explored within a DMTA cycle. For example, the amine could be functionalized with a variety of substituents to probe different regions of the target's binding pocket. Similarly, analogs with different substitution patterns on the cyclobutane ring could be synthesized to fine-tune the molecule's conformation and properties.

Table 3: Illustrative DMTA Cycle for a Hypothetical Lead Series

CycleDesignMakeTestAnalyze
1 Synthesize a small library of amides from this compound and various carboxylic acids.Amide coupling reactions.In vitro potency and selectivity assays.Identify initial SAR trends. Aromatic acids show better potency.
2 Explore electronic effects on the aromatic ring of the amide.Synthesis of analogs with electron-donating and electron-withdrawing groups.Potency, selectivity, and initial ADME assays (e.g., metabolic stability).Electron-withdrawing groups improve potency and metabolic stability.
3 Optimize the linker between the cyclobutane and the aromatic ring.Synthesis of analogs with different linker lengths and rigidities.In vitro and in vivo pharmacokinetic studies.A shorter, more rigid linker improves oral bioavailability.

This table provides a simplified, illustrative example of a DMTA cycle for a lead optimization campaign incorporating the this compound scaffold.

Fragment-Based Drug Discovery (FBDD) and De Novo Design Approaches

The journey of a drug from an initial concept to a clinical candidate is a complex, multi-faceted process. Two powerful strategies that have revolutionized this endeavor are Fragment-Based Drug Discovery (FBDD) and de novo design. While distinct in their methodologies, both approaches benefit from the incorporation of unique and well-defined chemical motifs like that of this compound.

Fragment-based drug discovery begins with the screening of low-molecular-weight compounds, or "fragments," for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. The rigid and three-dimensional nature of the cyclobutane core in this compound makes it an attractive fragment. Its defined stereochemistry and the presence of two distinct functional groups—the amine and the methylsulfonyl group—provide clear vectors for chemical elaboration. The methylsulfonyl group can act as a hydrogen bond acceptor and improve solubility, while the amine group provides a key attachment point for building molecular complexity.

In one notable application, this compound hydrochloride has been utilized as a key intermediate in the synthesis of inhibitors for Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). google.com MALT1 is a paracaspase that plays a crucial role in the activation of NF-κB signaling, a pathway implicated in various inflammatory diseases and certain types of cancer. google.com The cyclobutane scaffold in these inhibitors serves to orient the pharmacophoric elements in a precise three-dimensional arrangement to maximize interactions with the target protein.

De novo design, on the other hand, involves the computational design of novel molecules that are predicted to bind to a specific target. These methods often rely on a library of virtual building blocks that can be assembled to create new chemical entities. The well-defined geometry of this compound makes it an ideal candidate for inclusion in such virtual libraries. Its conformational rigidity reduces the complexity of conformational sampling during the design process, allowing for more accurate predictions of binding affinity and mode.

The application of such design principles can be seen in the broader context of MALT1 inhibitor development, where computational methods are used to explore the chemical space around a known binding pocket. schrodinger.com The incorporation of a rigid scaffold like cyclobutane can help in designing molecules with improved shape complementarity to the target's binding site.

Below is a table summarizing the key attributes of this compound relevant to FBDD and de novo design:

PropertyRelevance in FBDDRelevance in De Novo Design
Low Molecular Weight Ideal for fragment screening libraries.Can be used as a starting scaffold for computational growth.
Rigid Scaffold Reduces conformational entropy upon binding, leading to higher ligand efficiency.Simplifies computational modeling and prediction of binding poses.
Defined Exit Vectors The amine and methylsulfonyl groups provide clear points for chemical elaboration.Allows for directional and predictable growth of the molecule within the binding site.
3D-Shape Provides access to three-dimensional chemical space, often leading to improved selectivity.Enables the design of molecules with high shape complementarity to the target.

Future Perspectives in the Academic Research of this compound and Related Compounds

The utility of this compound as a building block in drug discovery is becoming increasingly apparent, and its future in academic and industrial research appears promising. The growing interest in compounds that occupy a more three-dimensional chemical space, often referred to as "escape from flatland," positions cyclobutane derivatives for broader application.

Future academic research is likely to focus on several key areas. Firstly, the development of novel synthetic methodologies to access a wider range of substituted cyclobutanes will be crucial. This will allow for a more systematic exploration of the structure-activity relationships (SAR) of cyclobutane-containing compounds. For instance, varying the substitution pattern on the cyclobutane ring can have a profound impact on the biological activity of the resulting molecules.

Furthermore, the application of this compound and related compounds is expected to expand beyond MALT1 inhibitors to other target classes. The unique properties of the methylsulfonylcyclobutylamine scaffold make it a versatile platform for the design of inhibitors for a variety of enzymes and receptors.

The table below outlines potential future research directions for this class of compounds:

Research AreaPotential Impact
Novel Synthetic Routes Increased availability and diversity of cyclobutane building blocks for drug discovery programs.
Conformational Analysis A better understanding of the relationship between the 3D structure of cyclobutane derivatives and their biological activity.
Exploration of New Targets Identification of new therapeutic opportunities for cyclobutane-containing compounds.
Bioisosteric Replacements The use of the cyclobutane core as a bioisostere for other cyclic systems to improve pharmacokinetic and pharmacodynamic properties.

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